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molecular formula C13H8BrNO2 B8685459 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)- CAS No. 52549-11-8

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-

Cat. No. B8685459
M. Wt: 290.11 g/mol
InChI Key: GZVULVGGKSBQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931205

Procedure details

A mixture of 42 g of 7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine, 36 g of N-bromosuccinimide, 0.4 g of benzoyl peroxide and 420 ml of carbon tetrachloride is refluxed with stirring under ultraviolet light for 2 hours. The reaction mixture is filtered rapidly while it is hot. The crystals thus obtained are suspended in hot water (about 60°C). The suspension is stirred thoroughly, and filtered. The crystals are recrystallized from dioxane to give 47.1 g of 7-bromomethyl-5-oxo-5H-[1]benzopyrano[2,3-b]-pyridine melting at 211°-212.5°C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[C:7](=[O:15])[C:6]=2[CH:16]=1.[Br:17]N1C(=O)CCC1=O.C(Cl)(Cl)(Cl)Cl>O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:17][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[C:7](=[O:15])[C:6]=2[CH:16]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
CC=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
Name
Quantity
36 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
420 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.4 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ultraviolet light for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered rapidly while it
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
STIRRING
Type
STIRRING
Details
The suspension is stirred thoroughly
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crystals are recrystallized from dioxane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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